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Compound of Interest

Compound Name:
5-Boc-5-azaspiro[2.4]heptane-1-

methamine

CAS No.: 1330764-37-8

Cat. No.: B1404944

Get Quote

Executive Summary & Structural Definition
The azaspiro[2.4]heptane core represents a bicyclic spiro-system where a three-membered

cyclopropane ring shares a single carbon atom with a five-membered nitrogen-containing ring

(pyrrolidine).[1]

IUPAC Name: 5-azaspiro[2.4]heptane (most common isomer in medicinal chemistry).

Key Feature: The spiro-cyclopropyl moiety acts as a steric and electronic modulator,

"freezing" the pyrrolidine ring pucker and blocking metabolic hotspots without adding

excessive lipophilicity (

LogP is often lower than gem-dimethylation).

Primary Utility: Bioisostere for proline and pyrrolidine; key scaffold in HCV NS5A inhibitors

(e.g., Ledipasvir synthesis) and antibacterial agents.
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Isomer Structure Description Medicinal Utility

5-Azaspiro[2.4]heptane

Nitrogen at position 5

(separated from spiro center

by one

).[2][3]

High. Proline isostere. Used in

peptidomimetics and HCV

drugs.

4-Azaspiro[2.4]heptane
Nitrogen at position 4

(adjacent to spiro center).

Moderate. Used in specific

enzyme inhibitors where N-

spiro proximity is required.

Structural & Conformational Analysis
The "Frozen" Envelope Conformation
Unlike the flexible pyrrolidine ring of proline, which rapidly interconverts between

-endo and

-exo puckers, the 5-azaspiro[2.4]heptane core is conformationally restricted. The spiro-
cyclopropane ring imposes severe steric constraints, forcing the pyrrolidine ring into a defined
envelope conformation.

Steric Lock: The geminal substituents of the cyclopropane ring clash with the pyrrolidine ring

residues if the ring attempts to flatten or twist, effectively locking the

torsion angles.

Vector Alignment: This rigidity aligns the

-vector and

-terminal vectors (in amino acid derivatives) into a precise orientation, increasing binding
affinity by minimizing the entropic penalty upon binding to a protein target.

Graphviz Diagram: Conformational Restriction Logic
The following diagram illustrates the transition from flexible proline to the rigid spiro-scaffold.
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Figure 1: Conformational restriction mechanism. The spiro-fusion eliminates the energetic

accessibility of multiple puckering states found in native proline.

Stability Profile
Acid Stability & Ring Opening
The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) makes the

azaspiro[2.4]heptane core susceptible to acid-catalyzed ring opening, particularly under forcing

conditions.

Mechanism: Protonation of the cyclopropane ring (often assisted by the nearby amide/amine

functionality) can lead to carbocation formation and subsequent nucleophilic attack, resulting

in ring cleavage to form an acyclic or expanded alkyl chain.

Operational Stability:

Stable: TFA/DCM (standard Boc-deprotection conditions), dilute HCl at RT.

Unstable: Hot concentrated mineral acids (

, >60°C), strong Lewis acids (

) without careful temperature control.

Handling Rule: Maintain temperature <40°C during acidic deprotection steps to prevent

spiro-ring fragmentation.

Metabolic Stability
The spiro-cyclopropane group serves as a "metabolic shield."

Blockade: It sterically and electronically prevents Cytochrome P450-mediated
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-hydroxylation at the carbon adjacent to the nitrogen (in 4-azaspiro isomers) or the

-carbon (in 5-azaspiro isomers).

Half-Life Extension: Incorporation of this core often extends in vivo half-life (

) compared to the parent pyrrolidine or gem-dimethyl analogs.

Synthetic Accessibility & Protocols
Primary Synthetic Route (Simmons-Smith)
The most robust industrial route to 5-azaspiro[2.4]heptane-6-carboxylic acid (the "Ledipasvir

intermediate") starts from 4-hydroxyproline.

Workflow:

Oxidation: 4-Hydroxyproline

4-Oxoproline.

Olefination: Wittig or Tebbe reaction converts the ketone to an exocyclic alkene (4-methylene

proline).

Cyclopropanation: Simmons-Smith reaction (

) or diethylzinc/diiodomethane installs the spiro-ring.

Graphviz Diagram: Synthetic Pathway
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Figure 2: Standard synthetic route from chiral pool starting materials.

Experimental Protocol: Cyclopropanation (Step 3)
Context: Conversion of N-Boc-4-methylene-L-proline methyl ester to N-Boc-5-

azaspiro[2.4]heptane-6-carboxylate.
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Preparation: Flame-dry a 500 mL round-bottom flask under Argon. Add N-Boc-4-methylene-

L-proline methyl ester (1.0 eq) dissolved in anhydrous Toluene.

Reagent Formation: In a separate flask, prepare the Furukawa reagent by adding Diethylzinc

(Et2Zn, 1.0 M in hexanes, 5.0 eq) to anhydrous Toluene at 0°C. Carefully add

Diiodomethane (

, 10.0 eq) dropwise. Caution: Exothermic.

Addition: Cannulate the substrate solution into the zinc reagent at 0°C.

Reaction: Allow to warm to Room Temperature (25°C) and stir for 12–18 hours. Monitor by

TLC (stain with KMnO4; product does not stain well with UV).

Quench: Cool to 0°C. Quench very slowly with saturated aqueous

. Note: Vigorous gas evolution.

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc). The spiro-product typically elutes

slightly faster than the alkene starting material.

Applications & Case Studies
HCV NS5A Inhibitors (Ledipasvir Context)
The (S)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of

Ledipasvir and related NS5A inhibitors.[4]

Role: It replaces the standard proline residue in the peptidomimetic chain.

Effect: The spiro-ring increases potency against resistant viral variants by locking the

inhibitor into a bioactive conformation that fits the NS5A dimer interface more tightly than

flexible proline analogs.

Antibacterial Agents
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Fluoroquinolone derivatives incorporating the 7-amino-5-azaspiro[2.4]heptane moiety (e.g., at

the C7 position of the quinolone core) have shown broad-spectrum activity.

Mechanism: The bulky, rigid spiro-amine enhances penetration into bacterial cells and

evades efflux pumps better than simple piperazinyl groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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